GRK2 Inhibitor 2
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Overview
Description
GRK2 Inhibitor 2 is a compound designed to inhibit the activity of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, and their dysregulation is associated with various diseases, including cardiovascular and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GRK2 Inhibitor 2 typically involves the preparation of thieno[2,3-c]pyridine derivatives. These compounds are synthesized through a series of chemical reactions, including cyclization and functional group modifications . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
GRK2 Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
GRK2 Inhibitor 2 has a wide range of scientific research applications, including:
Mechanism of Action
GRK2 Inhibitor 2 exerts its effects by specifically binding to and inhibiting the activity of GRK2. This inhibition prevents the phosphorylation of GPCRs, thereby blocking their desensitization and internalization . The molecular targets involved include the catalytic domain of GRK2 and the GPCRs themselves .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar structure and mechanism of action with GRK2 Inhibitor 2.
Other GRK inhibitors: Compounds like GRK5 and GRK6 inhibitors also target similar pathways but may have different selectivity and potency.
Uniqueness
This compound is unique due to its high selectivity for GRK2 over other kinases, making it a valuable tool for studying GRK2-specific pathways and developing targeted therapies .
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-7-(1H-pyrazol-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C19H16N4O2/c1-25-17-4-2-3-13(7-17)12-23-19(24)18-8-14(16-9-20-21-10-16)5-6-15(18)11-22-23/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
CYINSAOYPJZRPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CC(=C3)C4=CNN=C4)C=N2 |
Origin of Product |
United States |
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